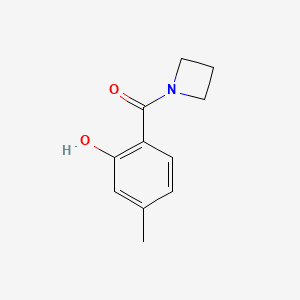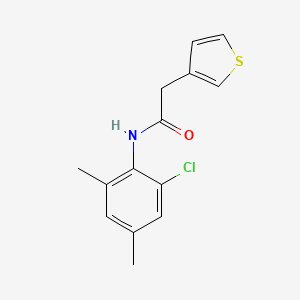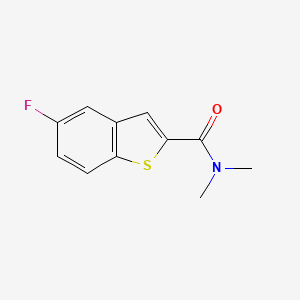![molecular formula C16H20N2O2 B7472225 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as PCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to have a range of biochemical and physiological effects.
作用機序
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to the receptor and blocks the normal function of glutamate, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the amount of calcium that enters the cell. This can lead to a range of biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been found to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been found to affect other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been found to have effects on the immune system and on the production of cytokines and other inflammatory mediators.
実験室実験の利点と制限
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. Additionally, its effects on other neurotransmitter systems can make it difficult to interpret some of the results.
将来の方向性
There are several future directions for research on 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of interest is in the development of new drugs that target the NMDA receptor. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has provided valuable insights into the role of this receptor in various physiological and pathological processes, and further research could lead to the development of new treatments for a range of disorders. Another area of interest is in the study of the effects of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one on the immune system. Recent research has suggested that 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one may have anti-inflammatory effects, which could have implications for the treatment of autoimmune and inflammatory disorders. Finally, further research is needed to fully understand the potential risks and benefits of using 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in lab experiments, and to develop guidelines for its safe and effective use.
合成法
The synthesis of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves the reaction of pyrrolidine with a phenylmethyl ketone derivative. The reaction is typically carried out using a catalytic amount of a base such as sodium hydride or potassium tert-butoxide. The resulting compound is then purified using chromatography techniques such as flash chromatography or preparative HPLC.
科学的研究の応用
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been found to have potent effects on the NMDA receptor, a type of glutamate receptor that plays a key role in learning and memory. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
1-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-4-3-11-18(15)12-13-5-7-14(8-6-13)16(20)17-9-1-2-10-17/h5-8H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBDHAMWFEJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


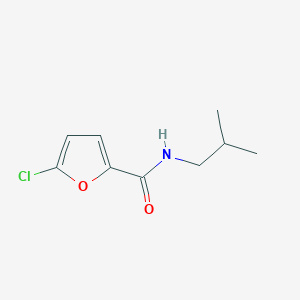
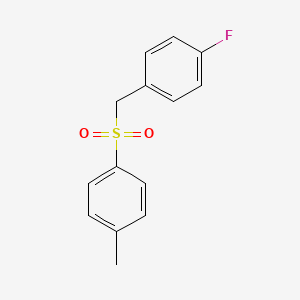
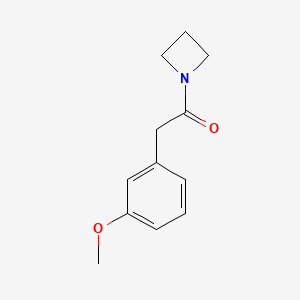

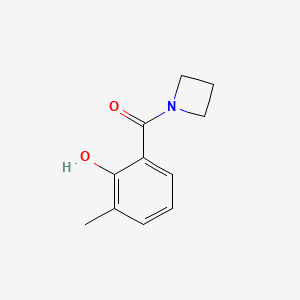

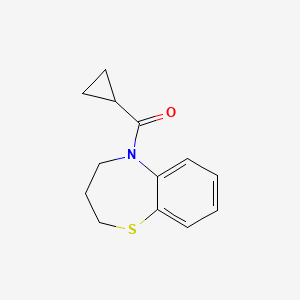
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
